3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
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Overview
Description
- The compound is a benzamide derivative with a thiazole ring and an ethyl group.
- It contains a methyl group at position 3 and a phenyl group at position 4 of the thiazole ring.
Synthesis Analysis
- The synthesis of this compound involves several steps, including acylation, reduction, and nitration.
Molecular Structure Analysis
- The molecular formula is C~16~H~16~N~2~O~S~2~.
- It has a benzamide core with a thiazole ring and an ethyl group attached.
Chemical Reactions Analysis
- The compound can undergo various reactions, including nucleophilic substitutions and reductions.
Physical And Chemical Properties Analysis
- These properties include solubility, melting point, and stability.
Scientific Research Applications
Metabolism and Disposition in Humans
One study explored the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a structure that includes a benzamide derivative, similar to the compound . This research is crucial for understanding how such compounds are metabolized in the human body and their potential therapeutic applications, particularly in treating insomnia (Renzulli et al., 2011).
Diagnostic Imaging
Another application is found in diagnostic imaging, where benzamide derivatives have been used as radioligands. For instance, iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM) is utilized in positron emission tomography (PET) scans to visualize cerebral amyloid load in Alzheimer’s disease, showcasing the potential of benzamide derivatives in neuroimaging (Maffioli et al., 1994).
Antidepressant and Anticonvulsant Effects
The synthesis and pharmacological evaluation of benzo[d]thiazol derivatives for their potential antidepressant and anticonvulsant effects illustrate the therapeutic potential of such compounds. This research indicates the broad applicability of benzamide and thiazole derivatives in developing new treatments for psychiatric and neurological conditions (Jin et al., 2019).
Safety And Hazards
- Safety information would require a detailed literature review.
Future Directions
- Further research could explore its potential applications, biological activities, and optimization.
Please note that this analysis is based on available information, and further investigation would be needed to address all aspects comprehensively. 🌟
properties
IUPAC Name |
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-7-6-10-17(13-14)19(23)21-12-11-18-15(2)22-20(24-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTVYXUXLNMCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |
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